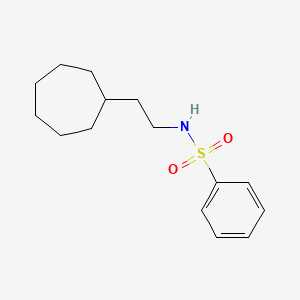

N-(2-cycloheptylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cycloheptylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c17-19(18,15-10-6-3-7-11-15)16-13-12-14-8-4-1-2-5-9-14/h3,6-7,10-11,14,16H,1-2,4-5,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQCEBHRNIENGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The substituent on the sulfonamide nitrogen significantly influences molecular properties. Below is a comparison of key derivatives:

*Calculated based on similar compounds.

Key Observations :

Comparison :

Physicochemical Properties

Solubility and Lipophilicity

- N-Cyclohexylbenzenesulfonamide : Moderate lipophilicity (logP ~2.5*), soluble in organic solvents like DCM .

- T0901317 : High logP (~4.0*) due to fluorinated groups, favoring membrane penetration but limiting aqueous solubility .

- This compound : Predicted logP ~3.5–4.0*, balancing lipophilicity and steric hindrance.

Crystallography and Stability

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide crystallizes in monoclinic systems (e.g., P2₁/c), with hydrogen bonding via sulfonamide oxygen .

Inference for this compound :

- The cycloheptylethyl group may enhance binding to hydrophobic pockets in proteins but could reduce solubility in physiological environments.

- Potential applications include enzyme inhibition or as a precursor in medicinal chemistry, akin to fluorinated or amino-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-cycloheptylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, sulfonamides are often prepared by reacting benzenesulfonyl chloride with amines (e.g., 2-cycloheptylethylamine). Reaction optimization includes controlling temperature (0–25°C), using bases like triethylamine to neutralize HCl byproducts, and solvents such as dichloromethane for improved solubility. Multi-step protocols, as seen in similar compounds, may require purification via column chromatography .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. H NMR identifies proton environments (e.g., cycloheptyl CH groups at δ 1.2–1.8 ppm, sulfonamide NH at δ 5–6 ppm). Infrared (IR) spectroscopy verifies sulfonamide S=O stretches (~1350 cm and 1150 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Solubility is tested in solvents (e.g., DMSO, water, ethanol) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (4–9) and temperatures (4–37°C). Hydrolytic stability of the sulfonamide bond is assessed using phosphate buffers .

Advanced Research Questions

Q. How does the cycloheptylethyl substituent influence the compound’s biological activity compared to other alkyl chains?

- Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., cyclohexyl vs. cycloheptyl substituents). Biological assays (e.g., antimicrobial IC, enzyme inhibition) are paired with computational modeling (docking studies) to evaluate steric/electronic effects. Cycloheptyl’s larger ring may enhance hydrophobic interactions with target proteins .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology : Use controlled dose-response experiments (e.g., 0.1–10 µM ranges) and standardized assays (e.g., consistent cell lines or enzyme sources). For example, in perfusion pressure studies, parallel controls and normalization to baseline measurements minimize variability. Cross-validation with orthogonal assays (e.g., fluorescence polarization vs. SPR) clarifies mechanisms .

Q. How can crystallographic data improve the understanding of this compound’s interaction with biological targets?

- Methodology : Co-crystallization with target proteins (e.g., carbonic anhydrase) using SHELX software for structure refinement. X-ray diffraction data (resolution ≤2.0 Å) reveal binding modes, hydrogen bonds (e.g., sulfonamide NH to active-site zinc), and hydrophobic contacts. Molecular dynamics simulations further validate stability .

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?

- Methodology : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and solvent recycling. Purity (>98%) is ensured via preparative HPLC or recrystallization. Stability during scale-up is monitored by TLC and in-process NMR. Toxicity screenings (e.g., Ames test) precede animal trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.